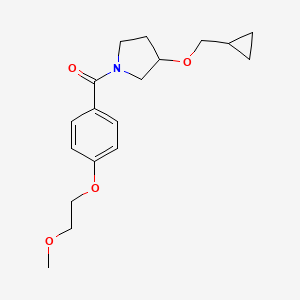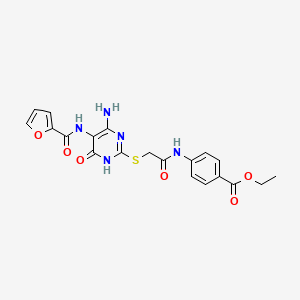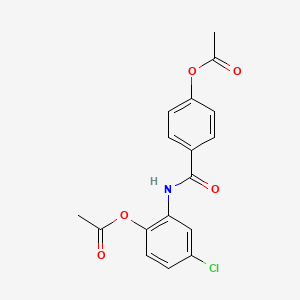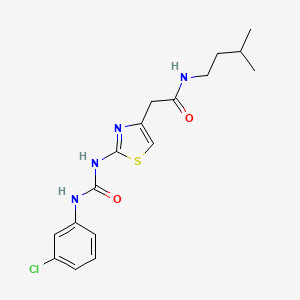
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone is an intriguing compound with a complex molecular structure. It contains elements like a pyrrolidine ring and a methanone group linked to phenyl and methoxyethoxy units, giving it unique properties that have piqued the interest of researchers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone involves multiple steps. Typically, it begins with the formation of the pyrrolidine ring, followed by the introduction of the cyclopropylmethoxy group. The final step usually involves coupling the methoxyethoxy-substituted phenyl group under specific reaction conditions, which often include catalysts and solvents to ensure proper reaction kinetics.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using efficient, cost-effective processes. This could involve optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry could be employed for its benefits in scalability and safety.
化学反应分析
Types of Reactions: The compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired reaction.
Major Products: Depending on the reaction, products can range from oxidized derivatives to substituted analogs, each with potentially different properties and applications.
科学研究应用
This compound has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules in organic chemistry.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Can be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism often involves binding to these targets, modifying their activity, and thereby influencing biological pathways. Detailed studies can reveal the exact molecular interactions and pathways involved.
相似化合物的比较
(3-(Methoxymethoxy)pyrrolidin-1-yl)(4-(2-ethoxyethoxy)phenyl)methanone
(3-(Cyclopropyloxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone
(3-(Cyclopropylmethoxy)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone
Uniqueness: Compared to similar compounds, (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone often exhibits distinct pharmacokinetic properties and molecular interactions due to the unique arrangement of its substituents.
This unique composition can potentially make it more effective or specific in its applications, which continues to drive research interest in it.
Feel free to dive deeper into any section. Intrigued?
属性
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-21-10-11-22-16-6-4-15(5-7-16)18(20)19-9-8-17(12-19)23-13-14-2-3-14/h4-7,14,17H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCNPTPUVLATSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CCC(C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2952551.png)



![2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)

![2-{5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2952563.png)
![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2952564.png)

![2-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2952569.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2952570.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide](/img/structure/B2952572.png)
